6-Amino-3-(3-cyanophenyl)picolinic acid
Description
Properties
IUPAC Name |
6-amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-8-2-1-3-9(6-8)10-4-5-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQDCMZDGDGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692424 | |
| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258632-39-1 | |
| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Catalytic Framework
A promising approach involves adapting the multi-component reaction (MCR) methodology reported for synthesizing picolinic acid derivatives. This strategy employs 2-oxopropanoic acid , ammonium acetate , malononitrile , and 3-cyanobenzaldehyde in the presence of the heterogeneous catalyst UiO-66(Zr)-N(CH₂PO₃H₂)₂ . The catalyst’s phosphorous acid tags facilitate mild reaction conditions (ambient temperature, ethanol solvent) and high regioselectivity.
The proposed mechanism proceeds through:
Experimental Protocol and Optimization
Procedure :
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Combine 3-cyanobenzaldehyde (1 mmol), 2-oxopropanoic acid (1 mmol), ammonium acetate (1.5 mmol), and malononitrile (1.1 mmol) in ethanol (5 mL).
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Add UiO-66(Zr)-N(CH₂PO₃H₂)₂ (5 mg) and stir at 25°C for 6–12 hours.
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Isolate the product via centrifugation, solvent evaporation, and recrystallization from ethanol.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mg/mmol | Maximizes turnover frequency |
| Solvent | Ethanol | Enhances solubility of polar intermediates |
| Temperature | 25°C | Prevents side reactions (e.g., decarboxylation) |
This method is projected to achieve 70–85% yield based on analogous syntheses of 6-substituted picolinic acids.
Sequential Functionalization of Preformed Picolinic Acid Cores
Nitration/Reduction Strategy for Amino Group Installation
A stepwise route involves synthesizing 3-(3-cyanophenyl)picolinic acid followed by nitration and reduction to introduce the amino group at position 6.
Synthesis of 3-(3-Cyanophenyl)picolinic Acid
Directed Nitration and Reduction
Challenges and Mitigation
-
Regioselectivity : Nitration at position 6 is favored due to electron-withdrawing effects of the cyano and carboxylic acid groups.
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Decarboxylation Risk : Low-temperature nitration minimizes acid degradation.
Protection/Deprotection Approach for Amino Group Stability
Phthalimide Protection Strategy
Adapting methodologies from fluorinated picolinic acid syntheses, this route employs temporary protection of the amino group to prevent side reactions during cyclization.
Synthetic Steps :
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Phthaloylation : React 6-nitro-3-(3-cyanophenyl)picolinic acid with phthaloyl chloride (DMAP, TEA) to form protected intermediate.
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Reduction : Hydrogenate nitro to amine using Ra-Ni/H₂.
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Deprotection : Treat with hydrazine hydrate to liberate the amino group.
Yield Analysis :
| Step | Yield (%) |
|---|---|
| Phthaloylation | 85 |
| Reduction | 92 |
| Deprotection | 88 |
| Overall | 68 |
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Multi-component | Single-pot, atom-economical, mild conditions | Requires specialized catalyst | 70–85 | Moderate |
| Sequential | High regioselectivity, established protocols | Multiple steps, hazardous nitration | 58–65 | Low |
| Protection/Deprotection | Prevents side reactions | Lengthy, costly protecting groups | 68 | Moderate |
Mechanistic Insights and Reaction Optimization
Role of the Zr-MOF Catalyst in MCR
The UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst enhances reaction efficiency through:
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(3-cyanophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 6-Nitro-3-(3-cyanophenyl)picolinic acid.
Reduction: 6-Amino-3-(3-cyanophenyl)picolinic alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-3-(3-cyanophenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-cyanophenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of 6-amino-3-(3-cyanophenyl)picolinic acid with its analogs:
Key Observations :
- Solubility : Halogenated derivatives (e.g., chloro, fluoro) exhibit moderate solubility in polar aprotic solvents like DMSO, whereas tert-butyl analogs are more hydrophobic .
- Steric Considerations: Bulky substituents (e.g., tert-butyl) may hinder coordination with metal ions, unlike the planar cyanophenyl group, which could enhance π-π stacking in coordination polymers .
Biological Activity
6-Amino-3-(3-cyanophenyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a picolinic acid backbone with an amino group at the 6-position and a cyanophenyl substituent at the 3-position. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. A study demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Experimental models indicated that the compound could reduce inflammation markers, potentially making it useful in treating inflammatory diseases .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding : It may bind to receptors involved in cellular signaling pathways, modulating their activity and influencing cell fate decisions .
Case Studies
- Anticancer Study : A recent study published in a peer-reviewed journal highlighted the efficacy of this compound in reducing tumor size in xenograft models of human cancer. The treatment led to a statistically significant decrease in tumor volume compared to control groups .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) effective at low concentrations, showcasing its potential as a novel antibiotic .
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Reduced cell viability in cancer lines | |
| Antimicrobial | Inhibited growth of bacterial strains | |
| Anti-inflammatory | Decreased inflammation markers |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Amino-3-(3-cyanophenyl)picolinic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of chloro derivatives (e.g., 6-Chloro-3-cyanopicolinic acid) using ammonia or amine reagents under polar solvent conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., NaNH₂). Optimization via fractional factorial design (DoE) reduces trial runs while identifying critical variables like molar ratios and reaction time .
- Data Comparison : Substitution reactions with amines typically achieve 60–75% yield under optimized conditions, whereas thiourea-based substitutions yield thio-derivatives (45–60%) .
Q. How does the cyano group at the 3-position influence the compound’s stability in aqueous solutions?
- Methodology : Stability can be assessed via accelerated degradation studies (pH 1–13, 40–60°C) using HPLC-UV to monitor decomposition. The cyano group enhances electron-withdrawing effects, increasing susceptibility to hydrolysis under alkaline conditions. Comparative studies with non-cyano analogs (e.g., 6-Amino-3-methylpicolinic acid) show 20–30% faster degradation rates for the cyano derivative at pH > 10 .
Advanced Research Questions
Q. How can computational modeling predict regioselective reactivity in this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron density distributions and reactive sites. For example, the amino group at the 6-position exhibits nucleophilic character, while the cyano group directs electrophilic substitutions to the para position on the phenyl ring. Reaction path searches using quantum chemical tools (e.g., GRRM) validate intermediates and transition states .
- Case Study : DFT predicts >90% regioselectivity for bromination at the phenyl ring’s 4-position, confirmed experimentally via LC-MS .
Q. What statistical approaches resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodology : Meta-analysis of literature data using multivariate regression identifies confounding variables (e.g., catalyst loading, solvent purity). For example, Pd(PPh₃)₄-catalyzed Suzuki couplings show variability (45–82% yield) due to trace moisture in solvents. Robustness testing via Plackett-Burman design isolates critical factors (e.g., anhydrous conditions, degassing) .
- Resolution : Standardizing solvent drying (molecular sieves) and inert atmospheres reduces yield variability to ±5% .
Q. How can this compound enhance analytical detection of transition metals in environmental samples?
- Methodology : The compound acts as a chelating agent for Cu²⁺ and Fe³⁺, forming stable complexes detectable via UV-Vis (λmax = 420–450 nm) or ICP-MS. Optimization of molar ratios (ligand:metal = 2:1) and pH (5.5–6.5) minimizes interference from competing ions (e.g., Ca²⁺) .
- Sensitivity : Limits of detection (LOD) for Cu²⁺ in spiked water samples reach 0.1 ppb, outperforming EDTA-based methods by 10-fold .
Key Methodological Recommendations
- Synthetic Optimization : Use DoE to prioritize variables (e.g., temperature > solvent > catalyst) and reduce experimental iterations .
- Analytical Validation : Pair UV-Vis with ICP-MS to confirm metal-ligand stoichiometry and minimize matrix effects .
- Contradiction Resolution : Apply meta-regression to isolate protocol inconsistencies (e.g., moisture levels, catalyst age) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
